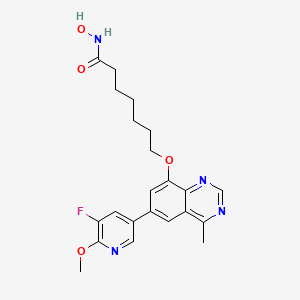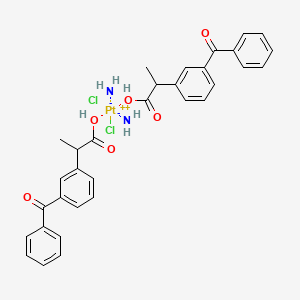
Antitumor agent-36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-36 is a platinum-based compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 . This compound also significantly improves immune response by restraining the expression of PD-L1, thereby increasing CD3+ and CD8+ T infiltrating cells in tumor tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-36 involves the formation of a platinum complex with specific ligands. The process typically includes the reaction of platinum salts with organic ligands under controlled conditions. For instance, the synthesis might involve the reaction of platinum(IV) chloride with ketoprofen or loxoprofen to form the desired platinum complex .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-36 undergoes several types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation-reduction reactions, which are crucial for its antitumor activity.
Substitution: Ligands around the platinum center can be substituted with other ligands, affecting the compound’s stability and activity.
Coordination: The platinum center coordinates with DNA bases, leading to DNA damage and apoptosis.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include platinum(IV) chloride, ketoprofen, loxoprofen, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the platinum complex.
Major Products Formed
The major products formed from the reactions of this compound include various platinum-DNA adducts, which are responsible for its antitumor activity. These adducts interfere with DNA replication and transcription, leading to cell death .
Applications De Recherche Scientifique
Antitumor agent-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study platinum-based antitumor agents and their interactions with DNA.
Biology: Investigated for its effects on cellular processes such as apoptosis and immune response.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer and leukemia.
Mécanisme D'action
Antitumor agent-36 exerts its effects through multiple mechanisms:
DNA Damage: It induces serious DNA damage, leading to high expression of γ-H2AX and p53.
Apoptosis: Promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3.
Immune Response: Improves immune response by restraining the expression of PD-L1, increasing CD3+ and CD8+ T infiltrating cells in tumor tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antitumor agent-36 include other platinum-based antitumor agents such as:
Cisplatin: One of the first and most widely used platinum-based chemotherapy drugs.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer
Uniqueness
This compound is unique due to its specific combination of ligands, which enhances its anti-proliferative and anti-metastasis activities. It also has a distinct mechanism of action involving the mitochondrial apoptotic pathway and immune response modulation, setting it apart from other platinum-based compounds .
Propriétés
Formule moléculaire |
C32H32Cl2N2O6Pt |
|---|---|
Poids moléculaire |
806.6 g/mol |
Nom IUPAC |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+) |
InChI |
InChI=1S/2C16H14O3.2ClH.2H2N.Pt/c2*1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;/h2*2-11H,1H3,(H,18,19);2*1H;2*1H2;/q;;;;2*-1;+4/p-2 |
Clé InChI |
DGUZSKWMBUQMMP-UHFFFAOYSA-L |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


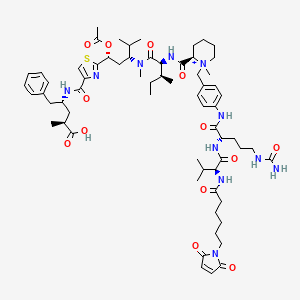
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
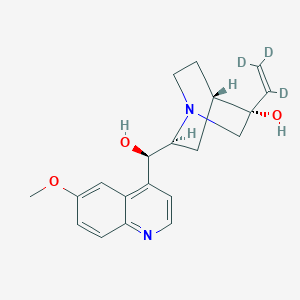
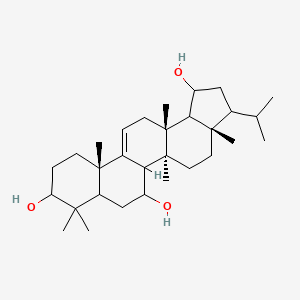
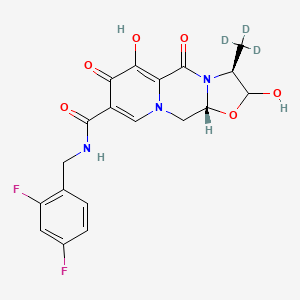
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
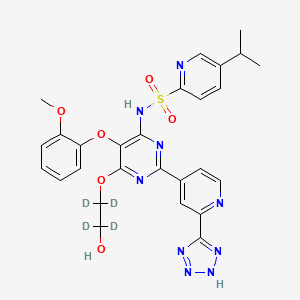
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
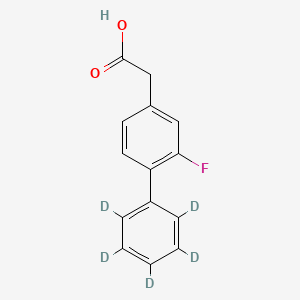
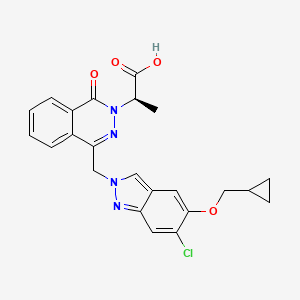
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
